molecular formula C18H20N2O3 B3976333 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide

Cat. No. B3976333
M. Wt: 312.4 g/mol
InChI Key: JUURSVLUIGZMCZ-UHFFFAOYSA-N
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Description

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a key role in regulating pain, mood, and appetite. URB597 has been studied extensively for its potential therapeutic applications in a variety of conditions, including chronic pain, anxiety, and addiction.

Mechanism of Action

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide works by selectively inhibiting the FAAH enzyme, which is responsible for breaking down anandamide. By inhibiting FAAH, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide increases the levels of anandamide in the body, leading to increased activation of the endocannabinoid system. This in turn can lead to a variety of physiological and biochemical effects, including reduced pain and inflammation, improved mood, and reduced anxiety.
Biochemical and Physiological Effects:
In addition to its effects on pain, mood, and anxiety, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has also been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce blood pressure and improve cardiovascular function in animal models. It has also been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide is its selectivity for the FAAH enzyme, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which can make it difficult to achieve sustained effects in vivo. Additionally, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide could focus on a variety of areas. For example, further preclinical studies could be conducted to better understand its potential therapeutic applications, particularly in the treatment of pain, anxiety, and addiction. Additionally, efforts could be made to develop more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide in humans.

Scientific Research Applications

4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in a variety of conditions. In preclinical studies, 4-methyl-N-(1-methyl-3-phenylpropyl)-3-nitrobenzamide has been shown to reduce pain and inflammation, improve mood, and reduce anxiety-like behaviors. It has also been shown to have potential as a treatment for addiction, particularly to opioids and cocaine.

properties

IUPAC Name

4-methyl-3-nitro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-8-11-16(12-17(13)20(22)23)18(21)19-14(2)9-10-15-6-4-3-5-7-15/h3-8,11-12,14H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUURSVLUIGZMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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